molecular formula C10H11NO3 B3055190 5-(Dimethylamino)-2-formylbenzoic acid CAS No. 63333-22-2

5-(Dimethylamino)-2-formylbenzoic acid

Cat. No.: B3055190
CAS No.: 63333-22-2
M. Wt: 193.2 g/mol
InChI Key: YWJUTRXVJZULSY-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-formylbenzoic acid (CAS: N/A; Ref: 3D-NCA33322) is a multifunctional aromatic compound featuring a dimethylamino group at position 5, a formyl group at position 2, and a carboxylic acid at position 1 of the benzene ring (Fig. 1). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry. The dimethylamino group acts as an electron donor, enhancing solubility in polar solvents, while the formyl and carboxylic acid groups enable diverse reactivity, including condensations, metal complexation, and derivatization for drug discovery .

Properties

IUPAC Name

5-(dimethylamino)-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(2)8-4-3-7(6-12)9(5-8)10(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUTRXVJZULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564109
Record name 5-(Dimethylamino)-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-22-2
Record name 5-(Dimethylamino)-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-formylbenzoic acid typically involves the introduction of the dimethylamino group and the formyl group onto a benzene ring that already contains a carboxylic acid group. One common method is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: 5-(Dimethylamino)-2-carboxybenzoic acid.

    Reduction: 5-(Dimethylamino)-2-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)-2-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-formylbenzoic acid is primarily related to its functional groups. The dimethylamino group can participate in electron-donating interactions, while the formyl group can undergo various chemical transformations. These properties make the compound versatile in chemical reactions and useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(dimethylamino)-2-formylbenzoic acid with four analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Price (50 mg)
This compound -N(CH₃)₂ (5), -CHO (2), -COOH (1) ~209.2 Carboxylic acid, aldehyde, amine €725.00
4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde -N(CH₃)₂ (4), -CF₃ (2), -CHO (1) ~217.2 Aldehyde, trifluoromethyl, amine €443.00
2-Methylamino-5-nitrobenzoic acid -NHCH₃ (2), -NO₂ (5), -COOH (1) ~196.1 Carboxylic acid, nitro, methylamine N/A
Methyl 4-formyl benzoate -COOCH₃ (1), -CHO (4) ~164.1 Ester, aldehyde N/A

Key Observations :

  • Electron Effects: The dimethylamino group in the target compound enhances electron density, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogs 2 and 3. This difference influences reactivity in electrophilic substitutions and metal coordination .
  • Acidity : The carboxylic acid group in the target compound (pKa ~2–3) is more acidic than the ester group in methyl 4-formyl benzoate (pKa ~4–5), favoring salt formation and aqueous solubility .
  • Cost: The target compound is priced significantly higher than 4-(dimethylamino)-2-(trifluoromethyl)benzaldehyde, likely due to synthetic complexity or specialized demand .
Condensation Reactions

The formyl group in this compound participates in hydrazide condensations, analogous to methyl 4-formyl benzoate in benzimidazole synthesis (e.g., compound 1 in ). However, its carboxylic acid group allows direct conjugation with amines or alcohols without requiring hydrolysis steps, unlike ester-containing analogs .

Metal Complexation

The dimethylamino and carboxylic acid groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), similar to 2-methylamino-5-nitrobenzoic acid (). However, the nitro group in the latter enhances oxidative stability, whereas the formyl group in the target compound offers reductive functionalization pathways .

Pharmacological Potential

The formyl group may enable Schiff base formation for prodrug design, a feature absent in ester or nitro-substituted analogs .

Physicochemical Properties

Property This compound 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde
Solubility in H₂O Moderate (polar groups) Low (CF₃ reduces polarity)
Melting Point ~150–160°C (estimated) ~80–90°C (estimated)
Stability Air-stable Hygroscopic due to CF₃

The trifluoromethyl group in analog 2 increases lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), favoring blood-brain barrier penetration in drug design .

Research Findings and Industrial Relevance

  • Synthetic Utility: The target compound’s bifunctional groups are exploited in multi-step syntheses, such as benzodiazepine precursors (cf. ) and indole derivatives (cf. ). Its dimethylamino group accelerates reactions requiring electron-rich intermediates .
  • Industrial Demand : High cost (€725.00/50 mg) reflects niche applications in asymmetric catalysis and high-value pharmaceuticals, whereas cheaper analogs like methyl 4-formyl benzoate are used in bulk intermediates .

Biological Activity

5-(Dimethylamino)-2-formylbenzoic acid, a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzoic acid moiety with a dimethylamino group and a formyl group at specific positions. This unique arrangement contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including diacylglycerol acyltransferase (DGAT) and protein tyrosine phosphatase 1B (PTP1B), which are crucial for lipid metabolism and insulin signaling.
  • Cell Signaling Modulation : It influences cell signaling pathways, particularly those related to inflammation and cancer progression. For instance, it may inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways. For example, it has been shown to activate caspase cascades leading to programmed cell death .

Anti-inflammatory Effects

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes and inhibit vital enzymatic functions within microbial cells.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell types.
  • Animal Models : In a murine model of arthritis, treatment with the compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines compared to control groups .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed studies on metabolism and excretion are required for comprehensive understanding.

Toxicity Studies

High doses have been associated with hepatotoxicity in preliminary animal studies, emphasizing the need for careful dosage regulation in therapeutic applications.

Research Applications

This compound is not only significant for its therapeutic potential but also serves as a valuable tool in research:

  • Synthetic Chemistry : It is utilized as a precursor for synthesizing more complex organic compounds.
  • Biological Research : The compound aids in elucidating biochemical pathways and interactions due to its structural similarities with natural products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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